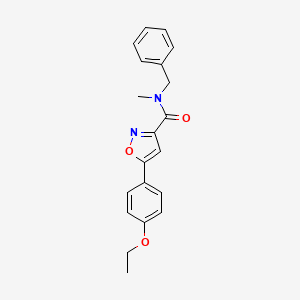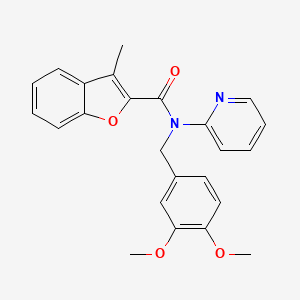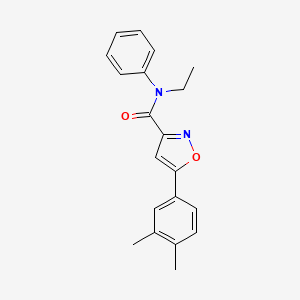methanone](/img/structure/B14985235.png)
[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a benzothiophene ring, which is further substituted with a piperidine ring. The presence of chlorine and methyl groups adds to its unique chemical properties.
準備方法
The synthesis of 2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions are generally mild and can tolerate various functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process efficiently .
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the chlorine atom .
科学的研究の応用
2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but it often involves modulation of cellular signaling pathways .
類似化合物との比較
Similar compounds include other benzothiazole and benzothiophene derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds like 2-butylthiophene and 2-octylthiophene are used in different applications such as anticancer and anti-atherosclerotic agents . The unique combination of the benzothiazole and benzothiophene rings in 2-[1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE makes it particularly interesting for research and development .
特性
分子式 |
C22H19ClN2OS2 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC名 |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C22H19ClN2OS2/c1-13-6-7-15-18(12-13)27-20(19(15)23)22(26)25-10-8-14(9-11-25)21-24-16-4-2-3-5-17(16)28-21/h2-7,12,14H,8-11H2,1H3 |
InChIキー |
FNKJRNQNAJTVAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14985153.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985158.png)
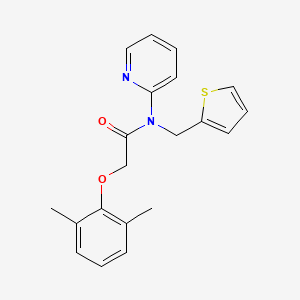
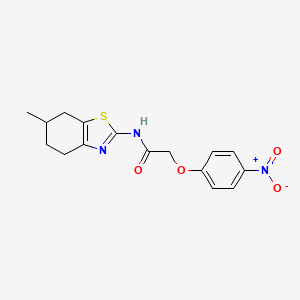
![2-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985178.png)
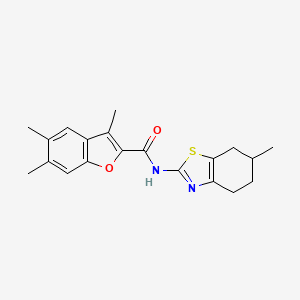
![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985188.png)
![4-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14985189.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985206.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14985213.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985221.png)
